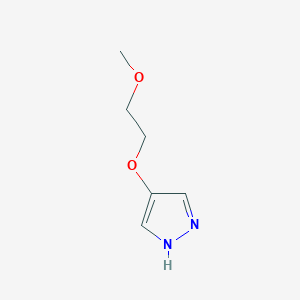
Acetamide, N-(4-formyl-2-pyridinyl)-
Overview
Description
“Acetamide, N-(4-formyl-2-pyridinyl)-” is a chemical compound with the formula C9H9NO2 . It is widely used in diverse scientific research applications due to its unique properties and versatility. It is invaluable for studying various biological processes, designing new drugs, and exploring innovative solutions in the field of materials science.
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(4-formyl-2-pyridinyl)-” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 163.1733 .Scientific Research Applications
Medicinal Chemistry
“N-(4-formylpyridin-2-yl)acetamide” plays a significant role in medicinal chemistry. It is used in the synthesis of new pharmaceutical compounds. The compound is part of a group of interdisciplinary sciences that study the utilization of drugs and their biological effects .
Synthesis of Derivatives
This compound is used in the synthesis of various derivatives such as chalcone, indole, and quinoline. These derivatives have shown promising pharmacological activities, making them potential therapeutic candidates .
Anti-Oxidant Screening
Compounds derived from “N-(4-formylpyridin-2-yl)acetamide” have shown great activity in anti-oxidant screening. For instance, compounds like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide (120), (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide (121) have shown significant anti-oxidant activity .
Cytotoxicity Testing
“N-(4-formylpyridin-2-yl)acetamide” is used in cytotoxicity testing against human cancer cell lines. It has been used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, which have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Industrial Organic Chemistry
This compound is also used in industrial organic chemistry, especially in the synthesis of biologically active drugs .
Pharmacology
“N-(4-formylpyridin-2-yl)acetamide” is used in pharmacology for the study of the composition of pharmaceutical substances or biologically active drugs .
properties
IUPAC Name |
N-(4-formylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-5H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKTVLVHILBSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)










![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)

![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)